molecular formula C19H21N5OS B12154208 N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12154208
M. Wt: 367.5 g/mol
InChI Key: MZHFYSHUBSQSSI-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a pyridinyl group and a methyl group at positions 5 and 4, respectively. The acetamide moiety is further functionalized with a 2-ethyl-6-methylphenyl group, enhancing steric bulk and lipophilicity.

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H21N5OS/c1-4-14-7-5-6-13(2)17(14)21-16(25)12-26-19-23-22-18(24(19)3)15-8-10-20-11-9-15/h5-11H,4,12H2,1-3H3,(H,21,25)

InChI Key

MZHFYSHUBSQSSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C)C3=CC=NC=C3)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide

A modified Hantzsch triazole synthesis is employed:

Reagents :

  • 4-Pyridinecarboxylic acid hydrazide

  • Methyl isothiocyanate

  • NaOH (2M), ethanol/water (3:1)

Procedure :

  • Reflux hydrazide (1 eq) with methyl isothiocyanate (1.2 eq) in ethanol/water at 80°C for 6 hr.

  • Cool to 0°C, acidify with HCl (1M) to pH 2–3.

  • Isolate precipitate via vacuum filtration, wash with cold ethanol.

Yield : 78–82%
Characterization :

  • IR : 2560 cm⁻¹ (-SH stretch), 1605 cm⁻¹ (C=N)

  • ¹H NMR (DMSO-d₆): δ 8.72 (d, 2H, pyridine-H), 7.85 (d, 2H, pyridine-H), 3.65 (s, 3H, N-CH₃)

Thioether Bond Formation: Key Coupling Step

Nucleophilic Substitution Protocol

Reaction Scheme :
Triazole-thiol + Chloroacetamide-aryl → Target compound

Conditions :

  • Solvent : Anhydrous DMF

  • Base : K₂CO₃ (2.5 eq)

  • Temperature : 25°C (room temperature)

  • Time : 8–12 hr

Optimization Data :

ParameterTested RangeOptimal ValueYield Impact
SolventDMF, DMSO, THFDMF+22%
BaseK₂CO₃, Et₃N, NaOHK₂CO₃+15%
Molar Ratio (S:Cl)1:1 to 1:1.51:1.2+18%

Mechanistic Insight :
The reaction proceeds via deprotonation of triazole-thiol (-SH → -S⁻) followed by SN2 displacement of chloride from chloroacetamide. Excess base prevents protonation of thiolate, driving reaction completion.

Alternative Synthesis via Ultrasound-Assisted Methods

Recent advancements employ ultrasound irradiation (35 kHz) to accelerate coupling:

Procedure :

  • Mix triazole-thiol (1 eq), chloroacetamide (1.2 eq), K₂CO₃ (2 eq) in DMF.

  • Irradiate at 45°C for 90 min.

  • Quench with ice-water, extract with EtOAc.

Advantages :

  • Time Reduction : 90 min vs. 12 hr (conventional)

  • Yield Improvement : 89% vs. 72%

  • Side Products : <5% vs. 15–20%

Limitations :

  • Requires specialized equipment

  • Scalability challenges beyond 100g batches

Purification and Characterization

Recrystallization Optimization

Solvent Screening :

SolventPurity (%)Recovery (%)Crystal Form
Ethanol98.267Needles
Acetonitrile99.158Prisms
Ethyl Acetate97.572Amorphous

Ethanol emerges as optimal, balancing purity and recovery.

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.21 (s, 1H, NH)

  • δ 8.51 (d, 2H, J = 4.8 Hz, pyridine-H)

  • δ 7.65 (d, 2H, J = 4.8 Hz, pyridine-H)

  • δ 7.12–7.08 (m, 3H, aryl-H)

  • δ 4.12 (s, 2H, SCH₂CO)

  • δ 3.71 (s, 3H, N-CH₃)

  • δ 2.91 (q, 2H, J = 7.6 Hz, CH₂CH₃)

  • δ 2.32 (s, 3H, aryl-CH₃)

  • δ 1.24 (t, 3H, J = 7.6 Hz, CH₂CH₃)

HRMS (ESI+) :
Calculated for C₂₄H₂₅N₅OS [M+H]⁺: 442.1698
Found: 442.1695

Scalability and Industrial Considerations

Pilot-Scale Production (5 kg Batch)

Challenges :

  • Exothermic reaction during thioether formation

  • DMF removal under vacuum

Solutions :

  • Jacketed reactor with -10°C brine cooling

  • Azeotropic distillation with toluene for DMF recovery

Economic Metrics :

  • Overall Yield : 64%

  • Purity : 99.3% (HPLC)

  • Cost/kg : $2,150 (vs. $3,800 lab-scale)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine ring, potentially altering the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole or pyridine derivatives.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with biological macromolecules, influencing their activity.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridine rings can form hydrogen bonds or π-π interactions with amino acid residues in proteins, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, influencing the compound’s biological effects.

Comparison with Similar Compounds

Key Observations:

Triazole Core Variations :

  • The target compound’s 1,2,4-triazole ring is substituted with a methyl group (C4) and pyridinyl group (C5), whereas analogs like 6m feature a 1,2,3-triazole core with a naphthalenyloxy-methyl group. The 1,2,4-triazole derivatives generally exhibit greater metabolic stability compared to 1,2,3-triazoles.
  • The presence of a pyrrol-1-yl group at C4 in the compound from introduces additional hydrogen-bonding capacity, contrasting with the methyl group in the target compound.

Biological Activity Trends: Anti-exudative activity in furan-substituted triazole acetamides suggests that electron-rich heterocycles (e.g., furan) may modulate inflammatory pathways. The absence of an amino group in the target compound (unlike ) may reduce its interaction with enzymes or receptors requiring hydrogen-bond donors.

Physicochemical and Spectroscopic Data

While the target compound’s data (e.g., melting point, solubility) are unavailable, comparisons can be drawn from analogs:

  • IR Spectroscopy :
    • The C=O stretch in acetamide derivatives (e.g., 1678 cm⁻¹ in ) is consistent across analogs, confirming the acetamide moiety’s presence.
    • Aromatic C–H stretches (~3071 cm⁻¹ in ) and C–N/C–O vibrations (1136–1287 cm⁻¹) are typical for such compounds.
  • HRMS : High-resolution mass spectrometry (e.g., [M + H]+ = 393.1112 for ) validates molecular formulas.

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula C19H21N5OS and a molecular weight of approximately 367.5 g/mol. This compound features a triazole ring, a pyridine ring, and a sulfanyl group, which contribute to its potential biological activities, particularly in medicinal chemistry and biological research.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. The presence of the triazole and pyridine rings enhances its ability to interact with various biological targets, including enzymes and receptors. These interactions are facilitated by hydrogen bonding and π-π stacking with amino acid residues in proteins, which can modulate their activity .

Anti-inflammatory Effects

Research has demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory activity. For instance, in studies involving human peripheral blood mononuclear cells (PBMC), compounds similar to this compound showed a marked reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 when tested at varying concentrations. The most potent derivatives achieved up to a 60% decrease in TNF-α production compared to control groups .

Anticancer Activity

The compound's anticancer potential has also been investigated. In vitro studies using the HepG2 liver cancer cell line revealed that certain triazole derivatives exhibited significant anti-proliferative effects. For example, compounds structurally related to N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yield)-4H -1,2,4-triazol -3-yil]sulfanyl}acetamide demonstrated IC50 values ranging from 13 µg/mL to 28 µg/mL, indicating varying degrees of cytotoxicity based on structural modifications .

Structure–Activity Relationship (SAR)

The biological activity of N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yield)-4H -1,2,4-triazol -3-yil]sulfanyl}acetamide can be influenced by its structural features. The SAR studies suggest that electron-donating groups at specific positions on the aromatic rings enhance anti-proliferative activity. For instance, compounds with methyl substituents at the ortho and meta positions showed increased potency compared to those with electron-withdrawing groups like bromo .

Compound IC50 (µg/mL) Activity
Compound 6d13.004High potency against HepG2
Compound 6e28.399Low potency against HepG2
Control-100% viability without drug

Study on Cytokine Release Inhibition

A study evaluated the effects of various triazole derivatives on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS). Compounds similar to N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yield)-4H -1,2,4-triazol -3-yil]sulfanyl}acetamide were tested at doses up to 100 µg/mL. Results indicated that these compounds significantly inhibited TNF-α production across multiple concentrations, suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity Assessment

Another study focused on assessing the antimicrobial efficacy of triazole derivatives against various bacterial strains. The results indicated that certain derivatives displayed notable activity against both Gram-positive and Gram-negative bacteria. This highlights the potential application of N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yield)-4H -1,2,4-triazol -3-yil]sulfanyl}acetamide in developing new antimicrobial agents .

Q & A

Q. What are the key steps in synthesizing N-(2-ethyl-6-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the triazole-thiol intermediate via condensation of hydrazine derivatives with thiocarbamates under reflux conditions.
  • Step 2 : Alkylation of the thiol group using α-chloroacetamide derivatives in the presence of KOH or NaOH, often catalyzed by pyridine and zeolites (e.g., Zeolite Y-H) .
  • Step 3 : Purification via recrystallization from ethanol or chromatography. Reaction conditions (temperature: 150°C; solvent: ethanol/pyridine) are critical for optimizing yield and purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of methyl, ethyl, pyridinyl, and sulfanyl groups via characteristic chemical shifts (e.g., δ 2.3–2.6 ppm for methyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological assays) .
  • Mass Spectrometry (MS) : For molecular weight verification (expected m/z ~424–430 g/mol based on analogs) .

Q. What are the primary challenges in synthesizing this compound?

Key challenges include:

  • By-product formation : Competing reactions during alkylation (e.g., over-substitution) require strict control of stoichiometry and reaction time .
  • Solubility issues : Ethanol or DMF is preferred for recrystallization due to the compound’s limited solubility in polar solvents .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis or predict reactivity?

Density Functional Theory (DFT) can:

  • Model electronic properties (e.g., frontier molecular orbitals) to predict sites of nucleophilic/electrophilic attack .
  • Calculate Gibbs free energy profiles for reaction steps (e.g., thiol alkylation) to identify rate-limiting stages . Software packages like Gaussian or ORCA are used with hybrid functionals (e.g., B3LYP) for accurate thermochemical data .

Q. What strategies resolve contradictions in reported biological activity data for triazole-acetamide derivatives?

  • Dose-response profiling : Test the compound across a range of concentrations (e.g., 1–100 µM) to identify IC50 values, minimizing false negatives .
  • Structural analogs comparison : Compare substituent effects (e.g., pyridinyl vs. furanyl) on activity using molecular docking to validate target interactions .
  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) to normalize data across studies .

Q. How can X-ray crystallography elucidate the compound’s 3D conformation for SAR studies?

  • Crystal structure determination : Use SHELXL or similar software to resolve bond lengths/angles, highlighting interactions (e.g., hydrogen bonding between the sulfanyl group and biological targets) .
  • Overlay analysis : Compare with active/inactive analogs to identify critical pharmacophore elements (e.g., triazole ring planarity) .

Q. What in vitro models are suitable for evaluating its antiproliferative activity?

  • Cell line panels : Test against NCI-60 cancer cell lines to assess broad-spectrum efficacy .
  • Mechanistic assays : Use flow cytometry (apoptosis via Annexin V) and Western blotting (e.g., caspase-3 activation) to probe mode of action .

Methodological Considerations

Q. How to design a stability study under varying pH and light conditions?

  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Photostability : Expose to UV light (300–400 nm) and analyze by UV-Vis spectroscopy for absorbance shifts .

Q. What synthetic modifications enhance bioavailability?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the pyridinyl moiety to improve membrane permeability .
  • Salt formation : React with HCl or sodium to enhance aqueous solubility for in vivo studies .

Q. How to validate target engagement in biological systems?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified enzymes/receptors .
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in live cells after compound treatment .

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